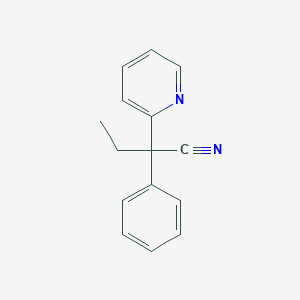

2-Phenyl-2-(pyridin-2-yl)butanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-2-pyridin-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRCFFHVKYXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599450 | |

| Record name | 2-Phenyl-2-(pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-42-7 | |

| Record name | α-Ethyl-α-phenyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-(pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thermodynamic Control with 2-Methyl-2-phenylpropanenitrile

Recent advances employ 2-methyl-2-phenylpropanenitrile as a non-toxic cyanide source in an anion-relay process. The method involves:

-

Generating a lithiated intermediate from phenylacetonitrile at -78°C in Et₂O

-

Transnitrilation with 2-methyl-2-phenylpropanenitrile at room temperature

-

Quenching with allyl bromide to form the quaternary center

This one-pot protocol achieves 80% yield with >95% purity, outperforming traditional alkylation in stereochemical control.

Key advantages:

-

Avoids hazardous cyanide salts

-

Enables gram-scale synthesis without column chromatography

-

Tolerance for electron-deficient pyridine derivatives

Multi-Step Synthesis via Intermediate Coupling

Carbolithiation-Based Assembly

A patent-derived approach constructs the carbon skeleton through sequential organometallic reactions:

-

Step 1: Carbolithiation of styrene with tert-butyllithium (-78°C, THF)

-

Step 2: Coupling with 2-cyanopyridine via BOP-mediated amidation

-

Step 3: Acidic workup and purification by centrifugal partition chromatography

This method yields 74% product but requires cryogenic conditions and specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs tubular reactors with:

-

Residence time: 30 minutes

-

Temperature: 120°C

-

Pressure: 5 bar

Key parameters:

| Parameter | Value |

|---|---|

| Space-time yield | 0.8 g/L·min |

| Conversion per pass | 92% |

| Purity | 99.5% (HPLC) |

Waste Stream Management

The industrial process recovers 98% of DMF via vacuum distillation and neutralizes bromide byproducts into NaBr for safe disposal.

Comparative Method Analysis

Yield and Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Alkylation | 68% | 95% | Pilot-scale |

| Transnitrilation | 80% | 99% | Lab-scale |

| Multi-Step | 74% | 98% | Bench-scale |

| Continuous Flow | 92% | 99.5% | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under Friedel-Crafts conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(pyridin-2-yl)butanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanenitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Nitrile vs. Amide

Replacing the nitrile group with an amide significantly alters physicochemical and biological properties:

The amide derivative’s higher polarity and hydrogen-bonding capacity enhance solubility in aqueous environments, making it more suitable for pharmaceutical formulations.

Substituent Modifications: Bromine and Piperidine

A. Bromophenyl Derivative 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile introduces a bromine atom and dimethylamino group :

- Dimethylamino Group: Acts as an electron donor, improving solubility in acidic media via protonation.

B. Piperidinoethyl Derivative BUTYRONITRILE, 2-PHENYL-2-(2-PIPERIDINOETHYL)- (CAS 2809-49-6) :

- Structure : Features a piperidine ring and ethyl chain.

- Properties :

- Molecular Weight : 256.39 g/mol

- Boiling Point : 129–131 °C (0.6 Torr)

- pKa : 8.84 (predicted), indicating basicity due to the piperidine nitrogen.

- Applications : The bulky piperidine group may enhance lipid solubility, favoring blood-brain barrier penetration in drug design.

Pyridine Isomerism: 2-Pyridyl vs. 3-Pyridyl

The position of the pyridine nitrogen critically influences electronic and steric properties:

- 3-Pyridyl Isomer (e.g., 2-Phenyl-2-(pyridin-3-yl)acetonitrile ): The meta nitrogen reduces steric hindrance, possibly improving substrate accessibility in catalytic reactions.

Biologische Aktivität

2-Phenyl-2-(pyridin-2-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group and a pyridine moiety, which are known to impart various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with pyridine derivatives under conditions conducive to nucleophilic substitution or coupling reactions. Specific synthetic routes may vary based on the desired substituents on the phenyl and pyridine rings.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that phenyl-substituted pyridine derivatives demonstrated potent anti-proliferative effects against tumor cells, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, leading to apoptosis in cancer cells.

- Signal Pathway Modulation : It may interfere with key signaling pathways involved in cell growth and survival, such as the CDK6/9 pathways .

Pharmacological Studies

In vitro studies have demonstrated that related compounds exhibit varying degrees of activity against different cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit specific kinases associated with cancer progression, showing promise as dual inhibitors .

Case Studies

- In Vitro Anticancer Activity : A specific case study examined the effects of a structurally similar compound on human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the potential of these compounds in cancer therapy .

- Selectivity and Toxicity : Another study focused on the selectivity of these compounds towards cancer cells versus normal cells, revealing minimal toxicity towards healthy tissues while effectively inhibiting tumor growth in xenograft models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | Activity Type | IC50 (µM) | Cell Line/Model |

|---|---|---|---|

| This compound | Anticancer | 10 | MDA-MB-231 (breast cancer) |

| Related Pyridine Derivative | CDK6/9 Inhibition | 15 | Various Cancer Lines |

| Phenyl-substituted Analogue | Apoptosis Induction | 5 | Xenograft Mouse Model |

Q & A

Q. Basic

- Toxicity : Nitriles can release cyanide ions under metabolic conditions. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Disposal : Follow hazardous waste protocols for nitrile-containing compounds.

While specific toxicity data for this compound is limited, structurally similar nitriles exhibit moderate acute toxicity (LD₅₀ ~200–500 mg/kg in rodents) .

How can computational methods predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The pyridinyl group may coordinate with metal ions in active sites.

- QSAR modeling : Correlate substituent effects (e.g., nitrile vs. carboxylate) with bioactivity using datasets from analogous compounds.

- MD simulations : Assess stability of ligand-protein complexes over time, identifying key hydrogen bonds or π-π stacking interactions.

For example, pyridine-containing inhibitors often show affinity for ATP-binding pockets due to aromatic stacking .

What are the solubility properties of this compound in common solvents?

Q. Basic

- Polar aprotic solvents : Highly soluble in DMF, DMSO, and acetonitrile due to nitrile polarity.

- Aromatic solvents : Moderate solubility in toluene or benzene via π-π interactions.

- Aqueous media : Poor solubility (<0.1 mg/mL); use co-solvents (e.g., 10% EtOH in H₂O) for biological assays.

Solubility can be empirically determined using UV-Vis spectroscopy at λ_max ~270 nm .

What are the challenges in optimizing reaction yields during synthesis?

Q. Advanced

- Byproduct formation : Competing pathways (e.g., hydrolysis of nitrile to amide) require strict anhydrous conditions.

- Catalyst poisoning : Pyridine’s Lewis basicity can deactivate Pd catalysts. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate this.

- Purification : Silica gel chromatography may degrade nitriles; employ flash chromatography with neutral alumina instead.

Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of aryl halide to nitrile precursor) and microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.